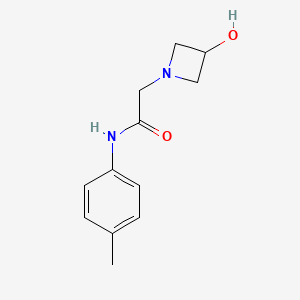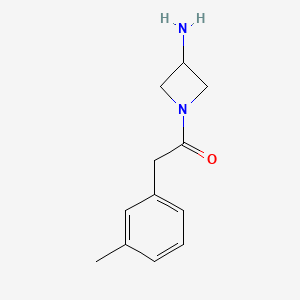
1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one
Vue d'ensemble
Description
1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Heterocyclic Compounds
- Research has demonstrated the use of amino derivatives in the formation of oxazaheterocycles, such as oxazolidin-2-one and morpholin-2,3-dione, through reactions with electrophilic reagents. These findings open avenues for synthesizing complex molecules for pharmaceutical applications (V. Palchikov, 2015).
- A notable synthesis approach involves the condensation of benzyl piperazine with aryl aldehydes, leading to pyrimidin-2-amine and subsequently yielding isoindoline-1,3-dione derivatives. This method showcases the versatility of amino derivatives in constructing complex molecular structures with potential antibacterial properties (Ram C.Merugu et al., 2010).
Biological Activity and Potential Drug Design Applications
- Innovative Schiff bases synthesized from amino derivatives have shown significant antibacterial activity, illustrating the potential of these compounds in developing new antibacterial drugs. Particularly, some compounds demonstrated high activity against Staphylococcus aureus and Micrococcus luteus, underscoring their relevance in combating bacterial infections (Ahmed S. M. Al‐Janabi et al., 2020).
- Another study highlighted the synthesis of 4-thiazolidinones and 2-azetidinones derivatives from chalcone, investigating their antimicrobial activity. These derivatives exhibited promising antibacterial and antifungal properties, suggesting their utility as a novel class of antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Structural Analysis and Drug Mechanism Exploration
- A study on the structural and activity relationship of fluoroquinolones introduced m-aminophenyl groups as N-1 substituents, leading to compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This research provides valuable insights into drug design, emphasizing the importance of molecular structure in enhancing antibacterial efficacy (Y. Kuramoto et al., 2003).
Propriétés
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-3-2-4-10(5-9)6-12(15)14-7-11(13)8-14/h2-5,11H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTUMBLHYXVPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


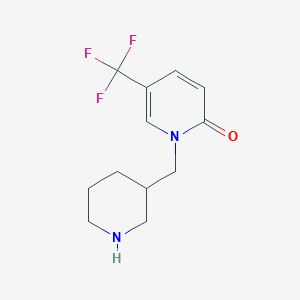
![1-[(Naphthalen-1-yl)methyl]azetidin-3-ol](/img/structure/B1468890.png)
![1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468893.png)
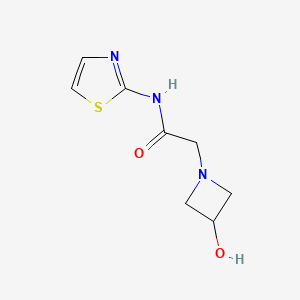
![1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-ol](/img/structure/B1468898.png)
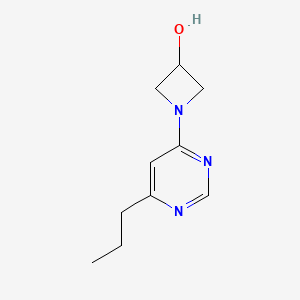

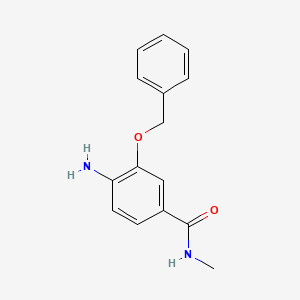

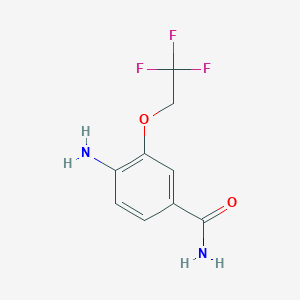
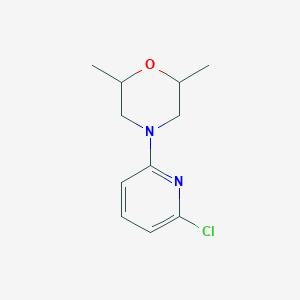
![1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1468908.png)
![1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol](/img/structure/B1468910.png)
